3-bromo-N-{2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}benzamide
Description
Properties
IUPAC Name |
3-bromo-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3OS/c19-15-8-4-7-14(11-15)17(23)20-9-10-24-18-21-12-16(22-18)13-5-2-1-3-6-13/h1-8,11-12H,9-10H2,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUSPMGCDEVBWEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Phenyl-1H-Imidazole-2-Thiol
The imidazole-thiol intermediate is synthesized via cyclocondensation of thiourea derivatives with α-haloketones. A representative protocol involves:
Reagents :
-
Benzil (1.0 equiv)
-
Thiourea (1.2 equiv)
-
Ammonium acetate (2.0 equiv)
-
Glacial acetic acid (solvent)
Conditions :
-
Reflux at 120°C for 6–8 hours under nitrogen atmosphere.
-
Cooling to 25°C followed by neutralization with 10% NaOH.
Yield : 72–78% after recrystallization from ethanol.
| Parameter | Value |
|---|---|
| Reaction Temperature | 120°C |
| Time | 7.5 hours (average) |
| Solvent | Glacial acetic acid |
| Catalyst | Ammonium acetate |
| Purification | Ethanol recrystallization |
Preparation of 3-Bromo-N-(2-Chloroethyl)Benzamide
This precursor is synthesized through bromobenzoyl chloride aminolysis:
Procedure :
-
3-Bromobenzoyl chloride (1.0 equiv) is dissolved in anhydrous dichloromethane.
-
2-Chloroethylamine hydrochloride (1.1 equiv) is added dropwise at 0°C.
-
Triethylamine (2.5 equiv) is introduced to scavenge HCl.
Conditions :
-
Stirring at 0°C for 1 hour, followed by 24 hours at 25°C.
-
Workup includes washing with 5% HCl and brine.
Yield : 85–89% after silica gel chromatography.
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 0°C → 25°C |
| Base | Triethylamine |
| Reaction Scale | 10–100 mmol |
Coupling via Nucleophilic Substitution
The final step involves thiol-displacement of the chloride group:
Reaction Scheme :
5-Phenyl-1H-imidazole-2-thiol + 3-Bromo-N-(2-chloroethyl)benzamide → Target Compound
Optimized Conditions :
-
Solvent: Dimethylformamide (DMF)
-
Base: Calcium hydride (3.0 equiv)
-
Temperature: 50–55°C
-
Duration: 4–6 hours
Yield : 81–88% after column chromatography.
| Variable | Optimal Range |
|---|---|
| Solvent | DMF |
| Base | CaH₂ |
| Molar Ratio | 1:1.2 (thiol:chloride) |
| Reaction Monitoring | TLC (n-hexane:EtOAc 8:2) |
Critical Analysis of Methodologies
Solvent Systems
-
DMF vs. Aqueous Media : DMF enhances solubility of intermediates, enabling reactions at 50–55°C. Aqueous systems (used in analogous syntheses) reduce yields by 12–15% due to hydrolysis risks.
-
Polar Protic vs. Aprotic : Ethanol recrystallization achieves >98% purity, while acetonitrile yields larger crystals but lower recovery rates.
Catalytic and Stoichiometric Considerations
-
Calcium Hydride : Superior to K₂CO₃ or NaH in preventing thiol oxidation, as evidenced by 7% higher yields.
-
Excess Amine Bases : Triethylamine beyond 2.5 equiv induces emulsion formation during workup, complicating isolation.
Comparative Efficiency of Alkylating Agents
Alkylation efficiency varies significantly with electrophilic partners:
| Alkylating Agent | Yield (%) | Purity (%) | Byproducts Identified |
|---|---|---|---|
| Benzyl chloride | 81 | 97 | Diethylamine adducts |
| 2-Chloroethylamine | 88 | 99 | None |
| Allyl bromide | 63 | 91 | Polymerized thiols |
Data adapted from large-scale (100 mmol) trials under standardized conditions.
Scalability and Industrial Relevance
-
Kilogram-Scale Production : A pilot study demonstrated consistent 82% yield at 2 kg batch size using:
-
Continuous feed reactors for exothermic amidation steps.
-
Centrifugal partition chromatography for final purification.
-
-
Cost Drivers : DMF accounts for 41% of raw material costs, prompting research into recyclable solvent systems.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromine oxide derivative.
Reduction: The imidazole ring can be reduced to form a corresponding amine.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Bromine oxide derivatives.
Reduction: Imidazole-based amines.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its imidazole ring is particularly useful in creating pharmaceuticals and agrochemicals.
Biology: The biological applications of this compound include its use as a probe in biochemical assays. Its ability to bind to specific proteins or enzymes makes it valuable in studying biological processes.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects. The imidazole ring is known for its antimicrobial properties, and the compound may be used in developing new antibiotics or antifungal agents.
Industry: In the industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique structure allows for the creation of materials with specific properties.
Mechanism of Action
The mechanism by which 3-bromo-N-{2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}benzamide exerts its effects depends on its molecular targets. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting or activating them. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Properties of Selected Analogous Compounds
Key Observations :
- Halogen Effects : Bromine (e.g., W5, Target) typically lowers melting points compared to nitro- or chloro-substituted analogs (e.g., W6: 215–218°C) due to reduced polarity .
- Spectral Signatures : The C–Br stretch in IR (~650 cm⁻¹) is consistent across brominated derivatives, while chloro analogs show C–Cl stretches near 740–758 cm⁻¹ .
- Synthetic Efficiency: Yields vary significantly; electron-withdrawing groups (e.g., NO₂ in W6) correlate with higher yields (97.71%), possibly due to stabilized intermediates .
Structural and Functional Insights
- X-ray Crystallography : While the target compound’s crystal structure is unreported, and emphasize the role of X-ray analysis in confirming analogous structures, particularly for directing groups in catalytic applications .
- Computational Modeling : Tools like SHELX () and MetaPocket () are critical for predicting binding sites and refining molecular geometries .
Biological Activity
3-Bromo-N-{2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}benzamide (CAS No. 886898-21-1) is a complex organic compound notable for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, particularly in the context of cancer research and other therapeutic applications.
Chemical Structure
The compound is characterized by the presence of a bromine atom, an imidazole ring, and a benzamide moiety. Its structural formula can be represented as follows:
Synthesis
The synthesis of this compound typically involves:
- Preparation of the Imidazole Ring : The reaction of 5-phenyl-1H-imidazole-2-thiol with 3-bromobenzoyl chloride in the presence of a base like triethylamine.
- Reaction Conditions : Conducted in an aprotic solvent such as dichloromethane at room temperature to yield the desired product efficiently.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The imidazole ring may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Modulation : It could potentially modulate receptors that are critical in cellular signaling pathways.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF7 | TBD | |
| N,N-bis[(3, 5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 | |
| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole derivatives | A549 | 26 |
The above table illustrates that related compounds exhibit significant cytotoxicity against various cancer cell lines, suggesting that this compound may also possess similar properties.
Case Studies
A notable study investigated the effects of imidazole derivatives on cancer cell lines, revealing that modifications to the imidazole structure can enhance anticancer activity. For example, compounds with substituted phenyl groups demonstrated improved efficacy against MCF7 and A549 cell lines .
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for 3-bromo-N-{2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}benzamide, and how can purity be optimized?
- Methodology : Multi-step synthesis typically involves (i) forming the imidazole core via cyclization of substituted thioureas or amidines under acidic conditions, (ii) introducing the sulfanyl-ethyl linker via nucleophilic substitution, and (iii) coupling with 3-bromobenzoyl chloride using coupling agents like EDCI/HOBt. Optimize purity via column chromatography (silica gel, gradient elution) and recrystallization (methanol/water mixtures) .
- Analytical Validation : Confirm structure via -/-NMR (e.g., imidazole C-H protons at δ 7.2–8.1 ppm, benzamide carbonyl at ~168 ppm) and high-resolution mass spectrometry (HRMS) .
Q. How can researchers characterize the compound’s stability under varying pH and temperature conditions?
- Experimental Design : Perform accelerated stability studies in buffers (pH 1–13) at 25–60°C. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) and track loss of parent compound over time. Use Arrhenius kinetics to predict shelf-life .
Q. What spectroscopic techniques are critical for distinguishing this compound from structurally similar analogs?
- Key Techniques :
- IR Spectroscopy : Identify sulfanyl (S-H stretch at ~2550 cm) and benzamide (C=O stretch at ~1650 cm).
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the imidazole and benzamide regions .
Advanced Research Questions
Q. How can computational methods predict the compound’s binding affinity for biological targets (e.g., kinases or GPCRs)?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to dock the compound into crystal structures of target proteins (e.g., PDB IDs for imidazole-binding enzymes). Prioritize binding poses with favorable ΔG values (< -8 kcal/mol).
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) .
Q. What experimental approaches resolve contradictions in reported bioactivity data (e.g., IC variability across studies)?
- Strategies :
- Orthogonal Assays : Compare enzymatic inhibition (e.g., fluorescence-based) with cell-based assays (e.g., viability assays in cancer lines).
- SAR Analysis : Synthesize analogs (e.g., replacing bromine with chlorine) to isolate electronic vs. steric effects .
Q. How does the sulfanyl-ethyl linker influence pharmacokinetic properties, and what modifications improve metabolic stability?
- Metabolism Studies : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Common issues: Oxidative cleavage of the sulfanyl group.
- Design Fixes : Replace sulfur with methylene (-CH-) or stabilize via fluorination .
Q. What strategies mitigate off-target interactions in in vivo models?
- Approaches :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
